3,4-dichloro-N-(pentan-2-yl)benzamide
Overview
Description
3,4-dichloro-N-(pentan-2-yl)benzamide is a chemical compound with the molecular formula C12H15Cl2NO . It is also known as NSC405020 .
Molecular Structure Analysis
The molecular structure of 3,4-dichloro-N-(pentan-2-yl)benzamide is defined by its IUPAC name and InChI code: 1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3 (H,15,16) . The molecular weight is 260.16 .Physical And Chemical Properties Analysis
The physical form of 3,4-dichloro-N-(pentan-2-yl)benzamide is solid . It should be stored in a dry room at normal temperature .Scientific Research Applications
Photocatalytic Degradation Studies
3,4-Dichloro-N-(pentan-2-yl)benzamide has been studied in the context of photocatalytic degradation. In a study by Torimoto et al. (1996), the photodecomposition of a structurally similar compound, 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide), was investigated. This research focused on using TiO2-loaded adsorbent supports as photocatalysts, enhancing the rate of mineralization of propyzamide and reducing the concentration of toxic intermediates in the solution. This implies potential applications in environmental remediation and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Nanocomposite Fabrication
Another application area is in the fabrication of nanocomposites. Seyedjamali and Pirisedigh (2012) synthesized a new diamine monomer, structurally similar to 3,4-dichloro-N-(pentan-2-yl)benzamide, for the sol–gel fabrication of polyimide (PI)/titania nanohybrid films. This study demonstrated how the unique design of the diamine monomer improved the flexibility of the resulting PI matrixes and effectively surrounded nanoparticles, leading to high thermal stability and UV–vis absorption efficiency in the nanocomposites (Seyedjamali & Pirisedigh, 2012).
Antimicrobial and Antitumor Agents
Additionally, derivatives of benzamide, like 3,4-dichloro-N-(pentan-2-yl)benzamide, have been explored for their antimicrobial and antitumor properties. Özden et al. (2004) synthesized a series of benzamides and evaluated their antibacterial and antifungal activities, finding that some compounds inhibited bacterial growth with low MIC values (Özden, Karatas, Yıldız, & Göker, 2004). Yoshida et al. (2005) designed and synthesized a biologically stable benzamide derivative which showed significant in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-N-pentan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYECYBETXQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323865 | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(pentan-2-yl)benzamide | |
CAS RN |
7497-07-6 | |
Record name | 7497-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7497-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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